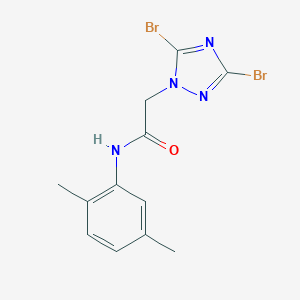
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide, also known as DBIBB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBIBB belongs to the class of benzisothiazolone derivatives, which have been reported to exhibit a wide range of biological activities. In
作用机制
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been reported to inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has also been shown to regulate the expression of various genes involved in glucose metabolism and insulin secretion. Furthermore, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been reported to exhibit several biochemical and physiological effects, such as inhibition of cell proliferation, induction of apoptosis, regulation of glucose metabolism and insulin secretion, and reduction of oxidative stress and inflammation. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has also been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation.
实验室实验的优点和局限性
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide is also readily available and can be synthesized using a multi-step synthetic route. However, one of the limitations of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide. One of the potential applications of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide and to optimize its structure for improved potency and selectivity. Moreover, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Future research should focus on exploring the therapeutic potential of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide in these diseases.
合成方法
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide can be synthesized using a multi-step synthetic route, which involves the reaction of 2-aminobenzothiazole with 2-hydroxybenzaldehyde to form the Schiff base intermediate. The intermediate is then reacted with 4-methylbenzylamine and acetic anhydride to yield the final product, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide. The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
科学研究应用
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Several research studies have reported that 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide exhibits potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has also been reported to exhibit antidiabetic activity by regulating glucose metabolism and insulin secretion. Furthermore, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C23H20N2O5S |
分子量 |
436.5 g/mol |
IUPAC 名称 |
N-[(2-hydroxyphenyl)methyl]-N-(4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H20N2O5S/c1-16-10-12-18(13-11-16)24(14-17-6-2-4-8-20(17)26)22(27)15-25-23(28)19-7-3-5-9-21(19)31(25,29)30/h2-13,26H,14-15H2,1H3 |
InChI 键 |
UQGRLFFPWZBFIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2O)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
规范 SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2O)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)


